molecular formula C15H23N5O2 B2843414 7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 313531-02-1

7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2843414
CAS No.: 313531-02-1
M. Wt: 305.382
InChI Key: VMZZIZJTOOPOLL-UHFFFAOYSA-N
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Description

7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. Its structure consists of a purine ring substituted with butyl, methyl, and piperidinyl groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione acts as a competitive inhibitor of the DPP-4 enzyme . It binds to DPP-4 in a manner that competes with the enzyme’s natural substrates, thereby reducing the enzyme’s activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1, are responsible for stimulating insulin secretion from the pancreas. By inhibiting DPP-4, 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione prolongs the action of these hormones, leading to an increase in insulin and decrease in glucagon levels. This results in a reduction in hepatic glucose production and an increase in glucose uptake, thereby lowering blood glucose levels .

Pharmacokinetics

They are typically long-acting, allowing for once-daily dosing .

Result of Action

The result of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione’s action is a reduction in blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and increased glucose uptake by peripheral tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butyl and methyl groups, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and amines are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: Similar to sitagliptin, it inhibits DPP-4 and helps manage blood glucose levels.

    Alogliptin: Another member of the DPP-4 inhibitor class with similar therapeutic applications.

Uniqueness

7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique substitution pattern on the purine ring, which contributes to its distinct chemical and biological properties. Its butyl and piperidinyl groups enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and potential therapeutic use .

Properties

IUPAC Name

7-butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-3-4-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-5-7-9-19/h3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZZIZJTOOPOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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